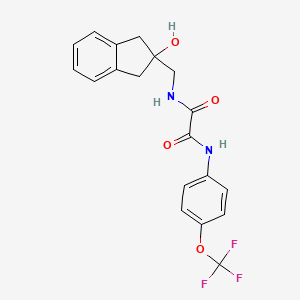

N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O4/c20-19(21,22)28-15-7-5-14(6-8-15)24-17(26)16(25)23-11-18(27)9-12-3-1-2-4-13(12)10-18/h1-8,27H,9-11H2,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGLZYHWWPBQMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the indenyl core. The hydroxy group and trifluoromethoxy group are introduced through specific reactions that require precise control of reaction conditions, such as temperature, pressure, and the use of catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process would be optimized to minimize waste and maximize efficiency, often employing continuous flow chemistry and automated systems for better control and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxy group makes it susceptible to oxidation, while the trifluoromethoxy group can influence the reactivity of the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, depending on the desired product.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: Biologically, N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has shown potential in various bioassays. It may exhibit activities such as antimicrobial, antiviral, and anti-inflammatory properties, making it a candidate for drug development.

Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets and pathways suggests possible applications in treating diseases such as cancer, infections, and inflammatory conditions.

Industry: Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find use in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide: is structurally similar to other oxalamides and indenyl derivatives.

This compound: differs from these compounds in the presence of the trifluoromethoxy group, which can significantly influence its chemical and biological properties.

Uniqueness: The uniqueness of this compound lies in its combination of the hydroxy and trifluoromethoxy groups, which provide distinct reactivity and potential biological activities compared to other similar compounds. This combination allows for a wide range of applications and makes it a valuable candidate for further research and development.

Biological Activity

N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound with significant biological activity. This article delves into its biological properties, synthesis methods, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is , which indicates a diverse range of functional groups including fluorine, nitrogen, and oxygen. Its unique structure contributes to its reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

1. Orexin Receptor Antagonism

- The compound has been identified as a potential orexin receptor antagonist. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Antagonism of these receptors may have implications for treating sleep disorders and obesity.

2. Neurotransmitter Modulation

- Preliminary studies suggest that the compound may influence neurotransmitter systems, particularly those associated with sleep regulation. This mechanism opens avenues for pharmacological applications in managing conditions like insomnia.

3. Antiproliferative Effects

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic pathways:

| Step | Description |

|---|---|

| 1 | Formation of the Oxalamide Core : Reaction of oxalyl chloride with an appropriate amine. |

| 2 | Introduction of Functional Groups : Incorporation of the hydroxy-dihydroindenyl moiety through nucleophilic substitution reactions. |

| 3 | Final Product Isolation : Purification through recrystallization or chromatography to achieve the desired compound. |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

1. Receptor Binding

- The hydroxyl group in the structure can form hydrogen bonds with receptor sites, influencing their activity and potentially modulating signaling pathways involved in sleep and appetite regulation.

2. Enzyme Interaction

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, and what are common yield-limiting factors?

- Methodology :

- Step 1 : Use a two-step oxalamide coupling protocol. First, activate the carboxylic acid group of the indenylmethyl precursor (e.g., via chloroformate or carbodiimide coupling).

- Step 2 : React with 4-(trifluoromethoxy)aniline under anhydrous conditions (e.g., DCM or THF, 0–25°C) .

- Yield Optimization : Monitor reaction progress via TLC or LC-MS. Impurities like dimerization (e.g., 23% dimer in ’s analogous oxalamide synthesis) can be minimized by controlling stoichiometry and temperature .

Q. How can hydrogen-bonding patterns in the crystal structure of this compound inform its stability and solubility?

- Methodology :

- Crystallization : Use slow vapor diffusion (e.g., DCM/hexane) to grow single crystals. Employ SHELX-2018 for structure refinement, focusing on O–H···O/N interactions .

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bond motifs (e.g., R(8) rings for oxalamide N–H···O bonds). Compare with analogous oxalamides (e.g., ’s CD4-binding inhibitor) to predict solubility .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro assays and computational docking studies for this compound?

- Methodology :

- Data Triangulation :

Validate computational models (e.g., AutoDock Vina) using high-resolution co-crystal structures of homologs (e.g., ’s HIV-1 entry inhibitor).

Replicate in vitro assays under controlled conditions (e.g., serum-free media to avoid nonspecific binding).

- Advanced Analytics : Use surface plasmon resonance (SPR) to measure binding kinetics (/) and correlate with docking scores .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the trifluoromethoxy group’s electronic effects on target binding?

- Methodology :

- Analog Synthesis : Replace the 4-(trifluoromethoxy)phenyl group with isosteres (e.g., 4-CF, 4-OCFH) using parallel synthesis ( ’s multi-compound approach).

- Quantum Mechanical Analysis : Calculate electrostatic potential maps (e.g., DFT at B3LYP/6-31G*) to quantify electron-withdrawing effects of –OCF vs. alternatives .

Q. What experimental and computational approaches are suitable for analyzing metabolic stability of the indenyl-hydroxy moiety?

- Methodology :

- In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and monitor hydroxylation via LC-HRMS. Compare with deuterated analogs to assess kinetic isotope effects.

- MD Simulations : Use Gaussian accelerated molecular dynamics (GaMD) to predict oxidation hotspots on the indenyl ring .

Methodological Challenges and Solutions

Q. How to address low reproducibility in crystallographic data due to polymorphism?

- Solution :

- Screen 10+ solvent systems (e.g., ’s SHELXD workflows) and use synchrotron radiation for high-resolution data collection.

- Apply Hirshfeld surface analysis to distinguish polymorphs via intermolecular contact fingerprints .

Q. What statistical frameworks are recommended for analyzing dose-response curves with non-linear behavior?

- Solution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.